5-Bromo-8-chloroquinoxaline
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Overview
Description
5-Bromo-8-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to a quinoxaline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 5-bromoquinoxaline with chlorine gas under controlled conditions . Another approach involves the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-8-chloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloroquinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 5-Bromoquinoxaline
- 8-Chloroquinoxaline
- 5,8-Dichloroquinoxaline
- 5,8-Dibromoquinoxaline
Comparison: Compared to its analogs, 5-Bromo-8-chloroquinoxaline offers unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation provides distinct electronic and steric effects, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-8-chloroquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUYJKYLKDGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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